

The Role of BzATP Triethylammonium Salt in Preclinical Research: A Technical Guide

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Compound of Interest

Compound Name: BzATP triethylammonium salt

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Introduction

3'-O-(4-Benzoyl)benzoyl adenosine 5'-triphosphate (BzATP) triethylammonium salt is a potent and widely utilized synthetic analog of adenosine triphosphate (ATP). In the landscape of purinergic signaling research, BzATP serves as a critical pharmacological tool, primarily recognized for its potent agonistic activity at the P2X7 receptor (P2X7R), an ATP-gated ion channel.^{[1][2]} Its utility spans across various research domains, including immunology, neuroscience, and oncology, where it is instrumental in elucidating the physiological and pathological roles of P2X7R. This technical guide provides an in-depth overview of the applications of BzATP in research, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it modulates.

BzATP is often favored over the endogenous ligand ATP in experimental settings due to its higher potency at the P2X7 receptor.^{[3][4]} However, it is important to note that while it is a powerful tool for studying P2X7R, BzATP is not entirely selective and can also activate other P2X receptor subtypes, albeit with less pronounced superiority over ATP.^{[2][5]}

Core Applications in Research

The primary research application of BzATP is the targeted activation of the P2X7 receptor to investigate its downstream consequences. This has proven invaluable in several key areas of study:

- **Inflammation and Immunology:** BzATP is extensively used to model and study inflammatory responses. Activation of P2X7R on immune cells, such as macrophages and microglia, by BzATP triggers a cascade of inflammatory events.[1][6] This includes the assembly and activation of the NLRP3 inflammasome, leading to the processing and release of potent pro-inflammatory cytokines like Interleukin-1 β (IL-1 β) and IL-18.[1][7] Researchers utilize BzATP to induce and investigate acute inflammation in various in vivo and in vitro models, providing a platform to explore the mechanisms of inflammation and to screen for novel anti-inflammatory therapeutics.[1]
- **Neuroscience:** In the central and peripheral nervous systems, BzATP is employed to study the roles of P2X7R in neuropathic pain, neuroinflammation, and neurodegenerative diseases.[3][8][9] It has been shown to activate glial cells, including microglia and satellite glial cells, which are key players in neuroinflammatory processes.[6][8] Studies have demonstrated that BzATP can increase the excitability of dorsal root ganglia neurons, highlighting its utility in pain research.[8][10] Furthermore, its effects have been investigated in models of neurodegenerative conditions like Huntington's disease.[9]
- **Oncology:** The role of the P2X7 receptor in cancer is multifaceted, and BzATP is used to probe its involvement in tumor cell proliferation, migration, and apoptosis.[2][11] For instance, studies have shown that BzATP can promote the proliferation and migration of human glioma cells.[2] Conversely, in other contexts, P2X7R activation by BzATP has been linked to apoptotic cell death, suggesting its potential as a target for cancer therapy.[11]
- **Cellular Stress and Death:** Prolonged activation of P2X7R by BzATP can lead to the formation of a large, non-selective membrane pore, which can ultimately result in cell death.[12] This property is exploited by researchers to study mechanisms of cytotoxicity and apoptosis. Additionally, BzATP has been shown to induce cellular stress by activating the unfolded protein response (UPR) pathway in macrophages.[13][14]

Quantitative Data: Potency and Efficacy

A critical aspect of utilizing BzATP in research is understanding its potency, which can vary significantly across different species. The half-maximal effective concentration (EC₅₀) is a key parameter that reflects the concentration of BzATP required to elicit 50% of its maximal effect.

Agonist	Species	Assay Type	EC50 (μM)	Reference(s)
BzATP	Human	Calcium Influx	7	[4][15]
Human	YO-PRO-1 Uptake	~10-30	[4]	
Rat	Electrophysiology	3.6 ± 0.2	[4][16]	
Rat	Calcium Influx	3.6	[4][5][15]	
Mouse	Electrophysiology	285 ± 16	[4][16]	
Mouse	Calcium Influx	285	[4][5][15]	
ATP	Rat	Electrophysiology	123 ± 4	[4][16]
Mouse	Electrophysiology	936 ± 21	[16]	

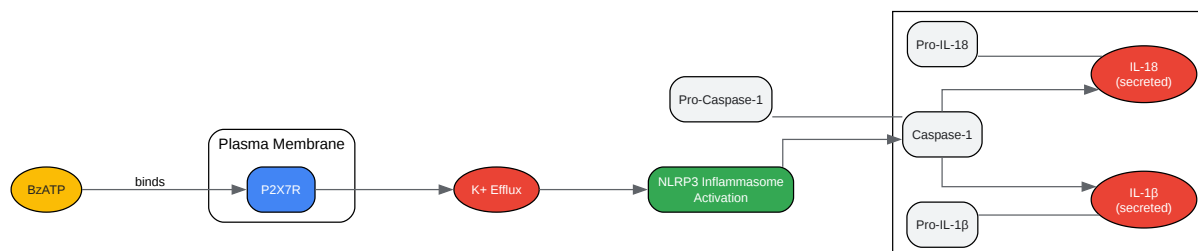
Table 1: Comparative EC50 values of BzATP and ATP for P2X7 receptor activation across different species and assay types.

Signaling Pathways Modulated by BzATP

Activation of the P2X7 receptor by BzATP initiates a complex network of intracellular signaling cascades. The immediate effect is the opening of a cation-selective channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺.^[1] This initial ionic flux triggers several downstream pathways.

P2X7R-Mediated Inflammasome Activation

A well-characterized downstream effect of BzATP-mediated P2X7R activation is the assembly and activation of the NLRP3 inflammasome in immune cells.

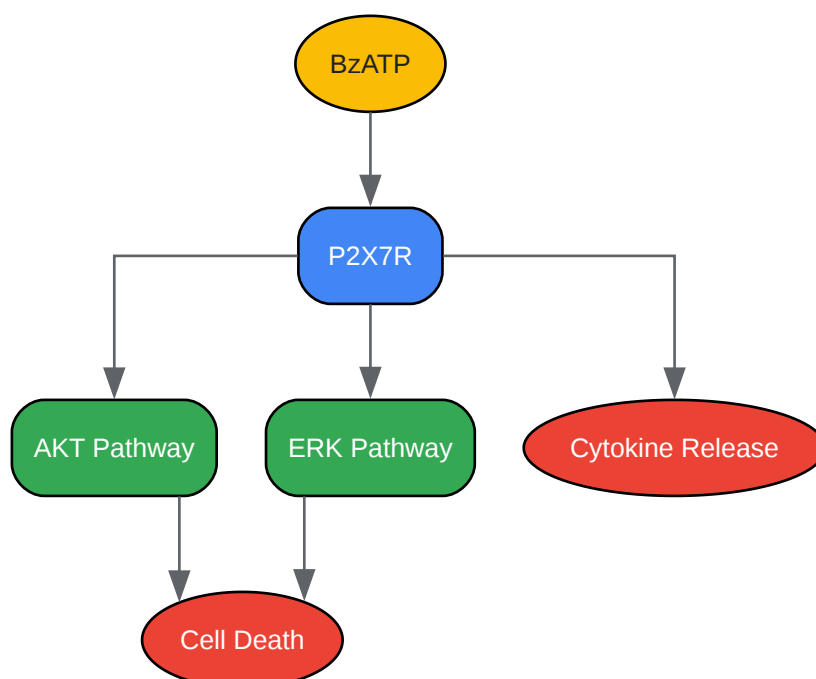


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BzATP-induced NLRP3 inflammasome activation pathway.

Involvement of MAPK and AKT Signaling

Recent studies have also implicated other crucial signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and AKT pathways, in the cellular response to BzATP.



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Involvement of AKT and ERK pathways in BzATP-mediated cellular responses.

Experimental Protocols

The following are generalized protocols for common experimental applications of BzATP. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro: BzATP-Induced Cytokine Release in Macrophages

This protocol outlines the induction of IL-1 β release from THP-1 human monocytic cells differentiated into macrophages.

Materials:

- THP-1 monocytic cell line
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- **BzATP triethylammonium salt**
- Phosphate-Buffered Saline (PBS)
- ELISA kit for human IL-1 β

Procedure:

- Macrophage Differentiation (Day 1-3):
 - Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

- Seed cells in a 24-well plate at a density of 5×10^5 cells/well and add PMA to a final concentration of 50-100 ng/mL.[\[7\]](#)
- Incubate for 48-72 hours to allow for differentiation into adherent macrophages.[\[7\]](#)
- Remove the PMA-containing medium, wash gently with warm PBS, and add fresh, PMA-free medium for 24 hours.[\[7\]](#)
- Priming (Day 4):
 - To upregulate pro-IL-1 β expression, prime the differentiated macrophages by adding LPS to the culture medium at a final concentration of 1 μ g/mL.[\[7\]](#)
 - Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator.[\[7\]](#)
- BzATP Stimulation (Day 4):
 - Prepare a stock solution of BzATP in sterile water or PBS.
 - After priming, remove the LPS-containing medium and replace it with fresh, serum-free medium.
 - Add BzATP to the desired final concentration (e.g., 50-300 μ M).
 - Incubate for 30 minutes to 1 hour for IL-1 β release.[\[7\]](#)
- Cytokine Quantification:
 - Collect the cell culture supernatant.
 - Quantify the concentration of IL-1 β in the supernatant using a human IL-1 β ELISA kit according to the manufacturer's instructions.

In Vivo: BzATP-Induced Inflammation Mouse Model

This protocol describes a general procedure for inducing acute inflammation in mice using BzATP.

Materials:

- C57BL/6J mice
- **BzATP triethylammonium salt**
- Sterile, pyrogen-free saline
- Anesthesia (e.g., isoflurane)
- Calipers for measuring inflammation (e.g., paw thickness)
- Tissue collection tools

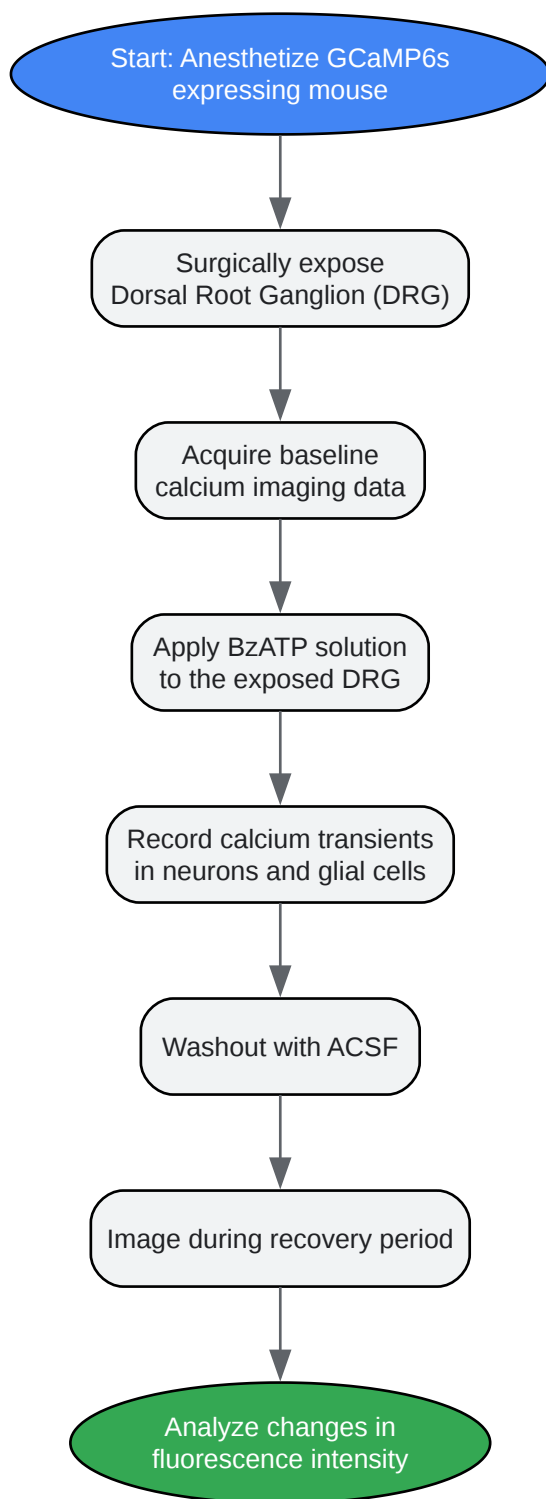
Procedure:

- Animal Preparation:
 - Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
 - All procedures should be performed in accordance with institutional animal care and use committee guidelines.
- BzATP Administration:
 - Dissolve BzATP in sterile saline to the desired concentration.
 - Administer BzATP via an appropriate route, such as intraperitoneal (i.p.) injection (e.g., 1 mg/kg) or local injection (e.g., subcutaneous injection into the paw).[\[17\]](#) The optimal dose and route should be determined through dose-response studies.[\[1\]](#)
- Assessment of Inflammation:
 - At various time points after BzATP administration, assess inflammatory readouts.
 - For localized inflammation (e.g., paw edema), measure the thickness of the injected paw using calipers.
 - For systemic inflammation, collect blood samples to measure circulating cytokine levels or harvest tissues for histological analysis or gene expression studies.

- Data Analysis:
 - Compare the inflammatory readouts between BzATP-treated animals and vehicle-treated controls.
 - Statistical analysis should be performed to determine the significance of the observed effects.

Experimental Workflow: In Vivo Calcium Imaging in Dorsal Root Ganglia

This workflow illustrates the use of BzATP in studying neuronal and glial cell activation in the dorsal root ganglia (DRG) of live mice using calcium imaging.[\[8\]](#)[\[10\]](#)



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Workflow for in vivo calcium imaging of BzATP-induced DRG activation.

Conclusion

BzATP triethylammonium salt is an indispensable tool for researchers investigating the complex roles of the P2X7 receptor in health and disease. Its potent agonistic activity allows for the robust activation of P2X7R-mediated signaling pathways, providing valuable insights into inflammation, neuronal function, and cancer biology. A thorough understanding of its species-specific potency, the signaling cascades it triggers, and appropriate experimental design is crucial for the successful application of BzATP in preclinical research and for the ultimate goal of translating these findings into novel therapeutic strategies.

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